molecular formula C10H10N4 B13037484 N-Methyl-2-(pyridin-4-yl)pyrimidin-4-amine

N-Methyl-2-(pyridin-4-yl)pyrimidin-4-amine

Cat. No.: B13037484
M. Wt: 186.21 g/mol
InChI Key: XRCXVDGCHVDNNM-UHFFFAOYSA-N
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Description

N-Methyl-2-(pyridin-4-yl)pyrimidin-4-amine is a heterocyclic compound that features a pyridine ring fused to a pyrimidine ring with a methyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-(pyridin-4-yl)pyrimidin-4-amine typically involves the reaction of 2-chloropyrimidine with 4-aminopyridine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (around 80-100°C) to facilitate the nucleophilic substitution reaction. The resulting intermediate is then methylated using methyl iodide or dimethyl sulfate to obtain the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-(pyridin-4-yl)pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Methyl-2-(pyridin-4-yl)pyrimidin-4-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methyl-2-(pyridin-4-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or modulating their function. It may also interact with receptors, altering signal transduction pathways and affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-2-(pyridin-4-yl)pyrimidin-4-amine is unique due to its specific substitution pattern and the presence of a methyl group on the nitrogen atom. This structural feature imparts distinct electronic and steric properties, influencing its reactivity and interactions with molecular targets.

Properties

Molecular Formula

C10H10N4

Molecular Weight

186.21 g/mol

IUPAC Name

N-methyl-2-pyridin-4-ylpyrimidin-4-amine

InChI

InChI=1S/C10H10N4/c1-11-9-4-7-13-10(14-9)8-2-5-12-6-3-8/h2-7H,1H3,(H,11,13,14)

InChI Key

XRCXVDGCHVDNNM-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=NC=C1)C2=CC=NC=C2

Origin of Product

United States

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